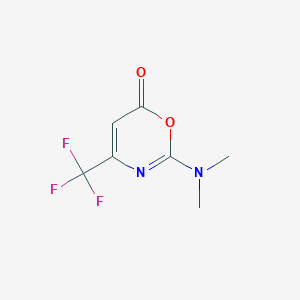

2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one

Vue d'ensemble

Description

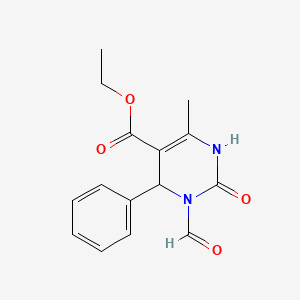

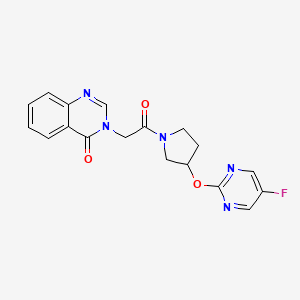

The compound “2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one” is an organic compound containing a trifluoromethyl group (-CF3), a dimethylamino group (-N(CH3)2), and an oxazinone ring (a six-membered ring containing one oxygen, one nitrogen, and four carbon atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule . The dimethylamino group is electron-donating and could also influence the molecule’s electronic structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The dimethylamino group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Applications De Recherche Scientifique

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. It is particularly valuable for its role in the preparation of more complex fluorinated compounds. Its utility stems from its ability to undergo C–F bond activation in a CF3 group, which is a critical step in various substitution and functionalization reactions involving transition metals or photoredox catalysts .

Polymer Research

In the field of polymer science, derivatives of this compound are used to modify the properties of polymers. For instance, copolymerization with styrene and other substituted styrenes can lead to materials with altered electrical properties, which is significant for applications like insulation and packaging .

Environmental Science

In environmental science, the study of fluorinated compounds like this one is crucial for understanding their behavior and impact on ecosystems. Research can focus on their persistence, bioaccumulation, and potential as environmental contaminants.

Each of these fields benefits from the unique chemical properties of “2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one”, making it a compound of significant interest across various domains of scientific research. The applications mentioned are based on the general behavior and reactivity of similar fluorinated compounds, as detailed information specific to this compound was not available in the search results. However, the potential applications listed reflect the broad utility of such compounds in scientific research .

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Trifluoromethyl compounds can be hazardous and should be handled with care . The dimethylamino group could potentially make the compound basic, which could be irritating or corrosive .

Orientations Futures

Propriétés

IUPAC Name |

2-(dimethylamino)-4-(trifluoromethyl)-1,3-oxazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-12(2)6-11-4(7(8,9)10)3-5(13)14-6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYBSLNHAYQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=O)O1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)

![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856334.png)

![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)